3-fluoro-N-(4-isobutoxyphenyl)benzamide

Description

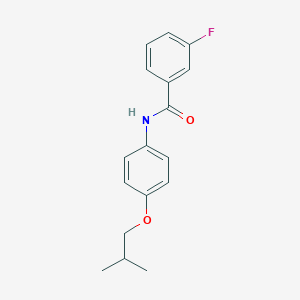

3-Fluoro-N-(4-isobutoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-isobutoxyaniline moiety.

Properties

Molecular Formula |

C17H18FNO2 |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

3-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide |

InChI |

InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-6-15(7-9-16)19-17(20)13-4-3-5-14(18)10-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

InChI Key |

OQRYFBPTTMJHEO-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Benzamides

Key Observations :

- Compound 4d demonstrates superior antiproliferative activity compared to gefitinib, attributed to its quinazolinone moiety, which facilitates hydrogen bonding with EGFR-TK .

- VU0366248’s cyano and chloro substituents enhance selectivity for glutamate receptors, highlighting the role of polar groups in receptor modulation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative NMR and Mass Spectrometry Data

Key Observations :

- Overlapping aromatic signals in fluorinated benzamides complicate $ ^1H $-NMR assignments, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide .

- The imidazo[1,2-a]pyridine group in Compound 26 introduces distinct deshielded protons (δ 8.43–8.25) .

Polymorphism and Crystallography

- 3-Fluoro-N-(3-fluorophenyl)benzamide exhibits multiple crystalline forms confirmed via PXRD and thermal analysis, with implications for solubility and stability .

- SHELX software (e.g., SHELXL) is widely used for refining such structures, though challenges arise with powder samples lacking single crystals .

Mechanistic and Pharmacological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.